molecular formula C9H20ClN3O B1394029 4-Amino-N-isopropylpiperidine-1-carboxamide hydrochloride CAS No. 1286273-03-7

4-Amino-N-isopropylpiperidine-1-carboxamide hydrochloride

Cat. No. B1394029
M. Wt: 221.73 g/mol
InChI Key: VXQAKTPJWSQRSE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-Amino-N-isopropylpiperidine-1-carboxamide hydrochloride is C9H20ClN3O, and its molecular weight is 221.73 .


Physical And Chemical Properties Analysis

The molecular formula of 4-Amino-N-isopropylpiperidine-1-carboxamide hydrochloride is C9H20ClN3O, and its molecular weight is 221.73 . Further physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Synthesis and Structural Studies

  • Aminocyclopropane Synthesis and Conformational Analysis : Research by Vilsmaier et al. (1995) focused on synthesizing 4-Amino-3,5-cyclopiperidine compounds and studying their conformational preferences in solution and solid state using NMR spectroscopy and X-Ray structural analysis (Vilsmaier et al., 1995).

Antitumor and Anticoccidial Activity

  • Antitumor Activity : Atwell et al. (1987) synthesized a series of N-[2-(dialkylamino)alkyl]-acridine-4-carboxamides, showing significant antitumor activity against Lewis lung solid tumor in vivo, suggesting a new class of antitumor agents (Atwell et al., 1987).
  • Anticoccidial Agents : Morisawa et al. (1977) studied the synthesis and anticoccidial activity of nitropyridinecarboxamides, demonstrating significant activity against Eimeria tenella (Morisawa et al., 1977).

Enzyme Inhibition and DNA Interaction

  • HIV Protease Inhibition : Thaisrivongs et al. (1995) reported the discovery of nonpeptidic HIV protease inhibitors, including carboxamide-containing 4-hydroxycoumarins and 4-hydroxy-2-pyrones, with improved enzyme-binding affinity (Thaisrivongs et al., 1995).
  • DNA Binding and Antitumor Properties : Pastwa et al. (1998) examined acridine-4-carboxamides, including DACA and its analogs, for their DNA binding and cell-killing activity, identifying them as potential antitumor drugs (Pastwa et al., 1998).

Novel Syntheses and Chemical Transformations

  • Synthesis of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride : Wei et al. (2016) established a scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor (Wei et al., 2016).
  • Photochemical Transformations : Williams et al. (1965) studied the photochemical behavior of 4'-amino-2-styrylpyridines and their salts, observing the production of cis and trans isomers and dimers upon ultraviolet irradiation (Williams et al., 1965).

Future Directions

4-Amino-N-isopropylpiperidine-1-carboxamide is a useful research chemical compound used in the preparation of benzimidazole derivatives for treatment of diseases caused by abnormal intracellular signaling involving acetylcholine . This suggests potential future directions in medicinal chemistry and drug development.

properties

IUPAC Name

4-amino-N-propan-2-ylpiperidine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.ClH/c1-7(2)11-9(13)12-5-3-8(10)4-6-12;/h7-8H,3-6,10H2,1-2H3,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQAKTPJWSQRSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-isopropylpiperidine-1-carboxamide hydrochloride

CAS RN

1286273-03-7
Record name 1-Piperidinecarboxamide, 4-amino-N-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286273-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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